![molecular formula C18H21NO5 B2580900 Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-29-9](/img/structure/B2580900.png)
Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C18H21NO5 . It has an average mass of 331.363 Da and a monoisotopic mass of 331.141968 Da .
Chemical Reactions Analysis
While the specific chemical reactions involving Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate are not detailed in the retrieved sources, similar compounds have been used in various chemical reactions. For example, Methyl piperidine-4-carboxylate has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Scientific Research Applications
Synthesis of Indole Derivatives
This compound plays a significant role in the synthesis of indole derivatives . Indoles are a crucial heterocyclic system in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has created interest among researchers to synthesize a variety of indole derivatives .
Use in Medicine as Selective Inhibitors
6-Alkyl-substituted 1,2-dihydropyridin-2-ones, which can be synthesized using this compound, are used in medicine as selective inhibitors of phosphodiesterases . These have been used to create highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents .
AMPA-Receptor Inhibition
The compound can also be used to synthesize molecules that act as selective inhibitors of AMPA-receptors . This has potential applications in the treatment of neurological disorders.
One-Pot Functionalization of Unsaturated Intermediates
The compound can be used in the one-pot functionalization of unsaturated intermediates . This usually requires multiple steps, but the use of this compound can simplify the process .
Synthesis of Phytoalexin
The compound can be used in the synthesis of phytoalexin , a type of antimicrobial and often antioxidative substance synthesized de novo by plants that accumulate rapidly at areas of pathogen infection .
properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNFNGWBTWVOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.